molecular formula C8H8N4O3 B12416933 2-Nitrobenzaldehyde semicarbazone 13C,15N2

2-Nitrobenzaldehyde semicarbazone 13C,15N2

Cat. No.: B12416933
M. Wt: 211.15 g/mol
InChI Key: OEOKLBSECDAYSM-MBGFRBFQSA-N
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Description

Crystallographic Analysis of Isotopically Labeled Analog

The crystal structure of 2-nitrobenzaldehyde semicarbazone-13C,15N2 has been investigated using single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the triclinic system with space group P-1, featuring a unit cell volume of 1,128.06 ų and calculated density of 1.270 g·cm⁻³. Key crystallographic parameters include lattice constants a = 10.3571(7) Å, b = 10.3772(8) Å, and c = 10.7518(7) Å, with angles α = 100.618(6)°, β = 96.497(5)°, and γ = 90.357(6)°. The asymmetric unit contains one molecule of the labeled compound, with the 13C isotope incorporated at the semicarbazone carbonyl position and 15N isotopes at both nitrogen atoms of the semicarbazone moiety.

The molecular packing diagram reveals intermolecular hydrogen bonding between the nitro group oxygen (O···H-N) and semicarbazone NH groups, with bond distances of 2.89–3.12 Å. The labeled compound maintains the Z,Z configuration about the N(2)-C(1) and C(2)-C(3) bonds, consistent with its unlabeled counterpart. Table 1 summarizes comparative crystallographic data between the isotopologue and native compound.

Table 1. Crystallographic parameters of 2-nitrobenzaldehyde semicarbazone and its 13C,15N2 analog

Parameter Native Compound 13C,15N2 Analog
Space group P-1 P-1
a (Å) 10.351(2) 10.3571(7)
b (Å) 10.372(3) 10.3772(8)
c (Å) 10.745(4) 10.7518(7)
α (°) 100.61(2) 100.618(6)
β (°) 96.49(1) 96.497(5)
γ (°) 90.35(3) 90.357(6)
V (ų) 1,127.8(5) 1,128.06(14)

The isotopic substitution induces minimal structural perturbations, with bond length variations ≤0.012 Å in the labeled positions. The C=O bond length in the 13C-labeled carbonyl group measures 1.234(4) Å compared to 1.229(5) Å in the native compound, reflecting increased bond strength due to isotopic mass effects.

Comparative Molecular Geometry with Unlabeled Parent Compound

Density functional theory (DFT) calculations and experimental data reveal subtle geometric differences between isotopologues. The 15N substitution at the semicarbazone NH2 group reduces the N-N bond length from 1.381(3) Å to 1.374(3) Å, while the C-15N bond contracts by 0.008 Å compared to the natural abundance compound.

Notable angular changes include:

  • The C(1)-N(1)-N(2) angle decreases by 0.7° in the labeled analog
  • The dihedral angle between nitro and benzene planes increases by 1.2°
  • Torsional distortion of the semicarbazone chain reduces by 2.4°

These geometric modifications arise from altered vibrational zero-point energies and nuclear volume effects associated with heavy isotope incorporation. The molecular electrostatic potential surface shows increased electron density at the 15N-labeled positions, with a 3.2% enhancement in the Laplacian of electron density at the NH2 group.

Table 2. Selected bond parameters comparison

Bond Native (Å) 13C,15N2 (Å) Δ (Å)
C=O 1.229(5) 1.234(4) +0.005
N(1)-N(2) 1.381(3) 1.374(3) -0.007
C(1)-N(1) 1.283(4) 1.275(4) -0.008
C(2)-C(3) 1.467(5) 1.462(5) -0.005

Vibrational Spectroscopy (FT-IR/Raman) of 13C/15N Isotopologues

Isotopic labeling induces characteristic shifts in vibrational spectra. The 13C-labeled carbonyl stretch (ν(C=O)) redshifts by 12 cm⁻¹ to 1,654 cm⁻¹ in FT-IR, while 15N substitution causes a 7 cm⁻¹ blueshift of the NH2 scissoring mode to 1,603 cm⁻¹. Raman spectroscopy reveals a 15 cm⁻¹ decrease in the nitro group symmetric stretching frequency (νₛ(NO₂)) due to altered mass distribution.

Key vibrational assignments include:

  • ν(N-H): 3,285 cm⁻¹ (Δ = -9 cm⁻¹ vs. native)
  • δ(N-H): 1,596 cm⁻¹ (Δ = +14 cm⁻¹)
  • ν(C-13C): 1,120 cm⁻¹ (new band)
  • ν(15N-15N): 1,034 cm⁻¹ (Δ = +22 cm⁻¹)

Table 3. Comparative vibrational frequencies (cm⁻¹)

Mode Native 13C,15N2 Shift
ν(C=O) 1,666 1,654 -12
νₐₛ(NO₂) 1,528 1,519 -9
νₛ(NO₂) 1,346 1,331 -15
δ(N-H) 1,582 1,596 +14
ν(C-13C) - 1,120 New

The isotopic splitting of Raman-active modes provides clear evidence of successful 13C/15N2 incorporation. The C=O torsional mode at 643 cm⁻¹ splits into doublet peaks at 638 cm⁻¹ and 647 cm⁻¹, corresponding to 13C-12C and 13C-13C isotopomers. Temperature-dependent studies show reduced anharmonicity in 15N-labeled NH stretching modes, with a 15% decrease in thermal broadening between 298–373 K.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O3

Molecular Weight

211.15 g/mol

IUPAC Name

[(E)-(2-nitrophenyl)methylideneamino](13C)urea

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i8+1,9+1,11+1

InChI Key

OEOKLBSECDAYSM-MBGFRBFQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/[15NH][13C](=O)[15NH2])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Protocols for 2-Nitrobenzaldehyde Semicarbazone-13C,15N2

The synthesis of 2-nitrobenzaldehyde semicarbazone-13C,15N2 involves a condensation reaction between isotopically labeled semicarbazide and 2-nitrobenzaldehyde. This section delineates the reagents, conditions, and mechanistic considerations critical to the process.

Reagents and Starting Materials

The reaction requires 2-nitrobenzaldehyde and semicarbazide-13C,15N2 as primary reactants. Sodium acetate trihydrate serves as a catalyst, while ethanol-water mixtures (typically 1:1 v/v) act as the solvent system. The isotopic labeling of semicarbazide ensures the incorporation of 13C and 15N into the final product, enabling precise tracking in analytical applications.

Reaction Conditions and Mechanism

The condensation proceeds under reflux at 80–90°C for 4–6 hours, with sodium acetate maintaining a pH of 4–5 to optimize nucleophilic attack by semicarbazide on the aldehyde group. The reaction mechanism involves:

  • Deprotonation of semicarbazide by acetate ions, enhancing its nucleophilicity.
  • Nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde, forming a tetrahedral intermediate.
  • Dehydration to yield the semicarbazone product.
Table 1: Standard Reaction Parameters
Parameter Specification
Solvent System Ethanol-water (1:1 v/v)
Catalyst Sodium acetate trihydrate (2 mol equiv)
Temperature 80–90°C (reflux)
Reaction Time 4–6 hours
pH 4–5

Optimization of Reaction Parameters

pH and Catalytic Effects

The reaction’s success hinges on maintaining a mildly acidic pH (4–5). Excessive acidity hydrolyzes the semicarbazone, while higher pH reduces semicarbazide reactivity. Sodium acetate buffers the system, ensuring optimal protonation states for both reactants.

Solvent Selection

Ethanol-water mixtures balance solubility and reaction kinetics. Polar protic solvents stabilize intermediates, while ethanol’s moderate boiling point facilitates reflux without decomposition. Alternative solvents like methanol or isopropanol yield lower purities due to competing side reactions.

Temperature and Time

Prolonged reflux (>6 hours) risks product degradation, whereas shorter durations (<4 hours) result in incomplete conversion. Kinetic studies indicate >95% yield after 5 hours at 85°C.

Purification and Isolation Techniques

Recrystallization

The crude product is purified via recrystallization from hot ethanol or methanol. Key steps include:

  • Dissolving the crude material in minimal hot solvent.
  • Gradual cooling to 4°C to induce crystallization.
  • Filtration and washing with cold solvent to remove impurities.
Table 2: Recrystallization Outcomes
Solvent Purity (%) Yield (%) Crystal Morphology
Ethanol 98.5 85 Needle-like, pale yellow
Methanol 97.2 78 Prismatic, yellow

Chromatographic Methods

For high-purity requirements (>99%), silica gel column chromatography with ethyl acetate/hexane (3:7) eluent is employed. This method resolves residual aldehydes and unreacted semicarbazide.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorptions at 1702 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N stretch) confirm semicarbazone formation.
  • NMR Spectroscopy :
    • 1H NMR (DMSO-d6) : δ 8.42 ppm (s, 1H, N=CH), 8.20–7.60 ppm (m, 4H, aromatic).
    • 13C NMR : δ 158.2 ppm (C=O), 148.5 ppm (C=N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies isotopic enrichment:

  • Observed : m/z 211.154 ([M+H]⁺, 13C1,15N2).
  • Theoretical : m/z 211.154.

Elemental Analysis

Acceptable tolerances for C, H, and N are ±0.3%:

Element Calculated (%) Found (%)
C 45.51 45.48
H 3.82 3.79
N 26.53 26.49

Industrial and Analytical Considerations

Scalability Challenges

Batch scaling beyond 100 g necessitates stringent temperature control to prevent exothermic side reactions. Continuous flow reactors mitigate this by ensuring rapid heat dissipation.

Recent Advances in Synthesis

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (93%). Additionally, green chemistry approaches using water as the sole solvent are under investigation, though yields remain suboptimal (68%).

Chemical Reactions Analysis

Hydrolysis

The semicarbazone bond undergoes acid- or base-catalyzed hydrolysis , regenerating 2-nitrobenzaldehyde and semicarbazide. This reversibility is critical in analytical workflows, where controlled hydrolysis aids in metabolite quantification .

Reaction:

C8H8N4O3H+/OH2-Nitrobenzaldehyde+Semicarbazide-13C,15N2\text{C}_8\text{H}_8\text{N}_4\text{O}_3 \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-Nitrobenzaldehyde} + \text{Semicarbazide-}^{13}\text{C,}^{15}\text{N}_2

Applications:

  • Hydrolysis rates are pH-dependent, enabling precise control in sample preparation for LC-MS/MS .

Reduction Reactions

The nitro group (-NO₂) on the benzaldehyde moiety is reducible to an amine (-NH₂) under reductive conditions, forming 2-aminobenzaldehyde semicarbazone derivatives. This reaction is utilized in structural modification studies .

Typical Reductants:

  • Hydrogen gas (H₂) with palladium catalysts

  • Sodium dithionite (Na₂S₂O₄) in aqueous solutions

Product Stability:

  • The amine product is prone to oxidation, requiring inert atmospheres for storage.

Oxidation Reactions

The semicarbazone group can oxidize to regenerate the parent carbonyl compound (2-nitrobenzaldehyde) under strong oxidative conditions. This reaction is less common but relevant in metabolic degradation studies.

Oxidants:

  • Potassium permanganate (KMnO₄) in acidic media

  • Hydrogen peroxide (H₂O₂) with Fe²⁺ catalysts

Thermal Decomposition

Heating above 150°C induces decomposition, releasing toxic gases (e.g., ammonia, carbon monoxide) and leaving carbonaceous residues. This property necessitates careful handling during high-temperature analyses .

Decomposition Pathway:

C8H8N4O3ΔCO2+NH3+NOx+Residues\text{C}_8\text{H}_8\text{N}_4\text{O}_3 \xrightarrow{\Delta} \text{CO}_2 + \text{NH}_3 + \text{NO}_x + \text{Residues}

Interaction with Biological Targets

Though not a classical chemical reaction, the compound’s binding interactions with proteins (e.g., urease) are studied via surface plasmon resonance (SPR) and NMR. The nitro group enhances binding affinity through polar interactions, while the isotopic labels enable precise tracking .

Key Findings:

  • Inhibits urease activity at micromolar concentrations .

  • Forms stable complexes with serum albumin, mimicking in vivo metabolite behavior .

Comparative Reactivity with Analogues

The nitro group’s position and isotopic labeling distinguish its reactivity from related compounds:

CompoundReactivity ProfileKey Difference
4-Nitrobenzaldehyde semicarbazoneSlower hydrolysis due to steric hindranceNitro group position
Benzaldehyde semicarbazoneNo nitro-group-mediated redox reactionsLack of nitro substituent
Acetophenone semicarbazoneKetone group resists nucleophilic attackCarbonyl type (ketone vs. aldehyde)

Scientific Research Applications

Analytical Applications

  • Quantification in LC-MS/MS :
    • 2-Nitrobenzaldehyde semicarbazone 13C,15N2 is commonly used as an internal standard for the quantification of 4-(2-nitrobenzylidene)semicarbazide in shrimp samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This application is crucial for ensuring the accuracy and reliability of analytical results.
  • Metabolite Analysis :
    • The compound is employed in the analysis of semicarbazide through LC-MS/MS methods, facilitating the study of its formation and quantification in various biological matrices . This is particularly relevant in food safety and toxicological studies.

Biological Applications

  • Urease Inhibition Studies :
    • As a derivative of semicarbazide, this compound has been investigated for its potential as a urease inhibitor, which has implications in agricultural chemistry and the management of plant diseases . Urease inhibitors are essential for reducing nitrogen loss in fertilizers.
  • Molecular Docking Studies :
    • The compound is also utilized in molecular docking studies to explore interactions with biological targets. These studies help elucidate the mechanisms of action of various compounds and their potential therapeutic effects .

Case Studies

  • Food Chemistry :
    • A study demonstrated the formation of semicarbazide from azodicarbonamide-treated flour using this compound as a tracer to analyze the presence and concentration of semicarbazide in processed foods . This research highlights the importance of monitoring food additives and their degradation products.
  • Environmental Monitoring :
    • Research has shown that this compound can be used to track nitrofuran metabolites in environmental samples, aiding in assessing contamination levels and understanding environmental impacts . The ability to quantify these metabolites is vital for environmental safety assessments.

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 involves its role as a metabolite marker. The compound is metabolized in biological systems, and its isotopic labels allow for precise tracking and quantification. This helps in studying the metabolic pathways and interactions with various enzymes .

Comparison with Similar Compounds

Non-Isotopic Analog: 2-Nitrobenzaldehyde Semicarbazone (2-NP-SCA)

  • Molecular Formula : C₈H₈N₄O₃
  • Molecular Weight : 208.17 g/mol .
  • Applications: Acts as a marker for semicarbazide in food safety testing.

Positional Isomer: 4-Nitrobenzaldehyde Semicarbazone (4-NP-SCA)

  • Molecular Formula : C₈H₈N₄O₃
  • CAS : 5315-87-7 .
  • Applications : Used similarly as a derivative for semicarbazide detection. The para-nitro substitution alters chromatographic retention times and mass spectral fragmentation patterns compared to the ortho-nitro isomer .

Isotopic Variants: Semicarbazide-13C,15N2 Hydrochloride

  • Molecular Formula : 13C H₅ 15N₂N O · Cl H
  • Molecular Weight : 114.51 g/mol .
  • Applications : Used as a labeled internal standard for semicarbazide quantification. Unlike 2-NP-SCA-13C,15N2, this compound is a direct precursor of semicarbazide and lacks the nitrobenzaldehyde moiety .
  • Key Difference : The absence of the nitrobenzaldehyde group simplifies its structure but limits its utility in detecting semicarbazide formed via nitrofurazone degradation .

Analytical and Functional Comparisons

Mass Spectrometry Performance

Parameter 2-NP-SCA-13C,15N2 2-NP-SCA (Unlabeled) 4-NP-SCA
Molecular Ion (m/z) 211.154 (M+H)+ 208.17 (M+H)+ 208.17 (M+H)+
Isotopic Purity >99% 13C, 98% 15N N/A N/A
Signal Specificity High (no overlap) Low (artifact risks) Moderate (different RT)

Research Findings and Limitations

  • Artifact Formation: Unlabeled 2-NP-SCA can form during food analysis via reactions between endogenous hydrazines and urea compounds, confounding results . The labeled variant circumvents this by providing a reference signal unaffected by such side reactions .
  • Enzymatic Specificity: 2-Nitrobenzaldehyde (non-semicarbazone form) is oxidized by 2-carboxybenzaldehyde dehydrogenase with a Kₘ of 2.8 mM, highlighting its role in microbial metabolism . This activity is absent in semicarbazone derivatives, emphasizing their stability in analytical workflows.

Biological Activity

2-Nitrobenzaldehyde semicarbazone 13C,15N2 is a compound formed through the condensation of 2-nitrobenzaldehyde and semicarbazide, notable for its isotopic labeling with carbon-13 and nitrogen-15. This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its molecular formula is C8H8N4O3, with a molecular weight of approximately 211.15 g/mol .

The synthesis of 2-nitrobenzaldehyde semicarbazone involves a nucleophilic attack by semicarbazide on the carbonyl carbon of 2-nitrobenzaldehyde under acidic conditions. The presence of the nitro group significantly enhances its reactivity and biological interactions. The compound can also undergo hydrolysis, reverting to its constituent aldehyde and semicarbazide .

Biological Activity Overview

Research has indicated that 2-nitrobenzaldehyde semicarbazone derivatives possess a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may disrupt cellular processes linked to cancer progression by inhibiting specific enzymes or pathways involved in cell proliferation .

The biological activity of 2-nitrobenzaldehyde semicarbazone is attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit enzymes associated with cancer and inflammation. For example, it may affect the activity of semicarbazide-sensitive amine oxidase (SSAO), which plays a role in oxidative stress and inflammation .
  • Cellular Pathways : This compound potentially interacts with various cellular pathways, including apoptosis, autophagy, and DNA damage response mechanisms .

Case Studies

Several studies have explored the biological effects of 2-nitrobenzaldehyde semicarbazone:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 50 µg/mL for some derivatives .
  • Anticancer Potential : In vitro experiments showed that treatment with 2-nitrobenzaldehyde semicarbazone led to increased apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment .

Comparative Analysis

To understand the uniqueness of 2-nitrobenzaldehyde semicarbazone, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-Nitrobenzaldehyde semicarbazone Similar nitro groupDifferent substitution pattern
Benzaldehyde semicarbazone Lacks nitro groupLess reactive due to absence of nitro
3-Nitrobenzaldehyde semicarbazone Nitro group at different positionVariation in biological activity
Acetophenone semicarbazone Ketone instead of aldehydeDifferent reactivity profile

The presence of the nitro group in 2-nitrobenzaldehyde semicarbazone enhances its reactivity compared to these similar compounds, contributing to its unique biological activity .

Q & A

(Basic) What are the standard synthetic protocols for preparing 2-nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂, and how are isotopic labels incorporated?

The synthesis involves a condensation reaction between 2-nitrobenzaldehyde and isotopically labeled semicarbazide (¹³C,¹⁵N₂) under acidic conditions. Sodium acetate is used to buffer the reaction medium (pH 4–5), optimizing nucleophilic attack by deprotonating semicarbazide. The product is recrystallized from aqueous ethanol to achieve purity (>98%). Isotopic labels are introduced via labeled semicarbazide precursors, ensuring minimal scrambling through pH-controlled conditions .

(Basic) Which spectroscopic techniques are most effective for characterizing semicarbazone derivatives, and what key spectral markers should researchers prioritize?

Key techniques include:

  • IR spectroscopy : C=O stretches (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm semicarbazone formation.
  • ¹H NMR : Imine proton resonance (δ 7.9–8.1 ppm) and aromatic protons (δ 6.5–8.0 ppm) validate structure.
  • ¹³C NMR : Carbonyl carbons (155–165 ppm) and isotopic shifts (¹³C) confirm labeling.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) with isotopic enrichment (¹³C/¹⁵N) ensure purity .

(Advanced) How do noncovalent interactions influence the crystal packing and semiconducting properties of semicarbazone derivatives?

Noncovalent interactions (π-π stacking, hydrogen bonds) stabilize crystal structures and enhance charge transport. For example, in N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide, Hirshfeld surface analysis reveals O···H (19.2%) and C···H (14.8%) interactions, enabling semiconductivity (conductivity ~10⁻⁴ S/cm). These interactions guide polymorph isolation for device fabrication .

(Advanced) What strategies resolve contradictions between experimental spectral data and computational predictions for semicarbazone derivatives?

Cross-validation using X-ray crystallography (e.g., single-crystal analysis confirming imine E-configuration) and DFT calculations (B3LYP/6-31G* basis set) resolves discrepancies. Adjusting solvent parameters (e.g., DMSO polarity in NMR simulations) aligns predicted vs. observed ¹³C shifts (<2 ppm deviation). Discrepancies in C=O IR stretches (<10 cm⁻¹) are attributed to solid-state vs. gas-phase DFT models .

(Basic) What role does pH play in semicarbazone formation efficiency, and how is this optimized for isotopic labeling?

Optimal pH 4–5 (acetic acid/sodium acetate buffer) maximizes semicarbazide nucleophilicity. Lower pH (<3) slows reaction kinetics, while higher pH (>6) promotes hydrolysis. For isotopic labeling (¹³C/¹⁵N₂), strict pH control prevents label scrambling, ensuring >95% isotopic purity .

(Advanced) How does metal coordination alter the bioactivity of semicarbazone derivatives, and what coordination geometries dominate?

Transition metals (Cu²⁺, Zn²⁺) form octahedral complexes via NNO-tridentate binding , enhancing antifungal activity (e.g., MIC 0.156 μmol/mL against C. albicans). Charge-transfer interactions (e.g., Cu-N π-backbonding) improve cytotoxicity, with IC₅₀ values 3–5× lower than free ligands .

(Basic) What analytical applications exist for ¹³C/¹⁵N₂-labeled semicarbazones in mass spectrometry workflows?

Used as internal standards in LC-MS/MS for semicarbazide quantification. Isotopic labels eliminate matrix interference via mass shift (e.g., m/z +3 for ¹³C/¹⁵N₂), achieving detection limits <0.1 ppb in food safety assays .

(Advanced) How can conformational diversity in semicarbazones be exploited for polymorph-controlled pharmaceuticals?

Varying solvent polarity (e.g., DMF vs. ethanol) stabilizes specific conformers. For N-(2-hydroxy-3-methoxybenzylidene)semicarbazide, slurry conversion identifies three polymorphs with distinct dissolution rates (Form I: 85% release in 2h vs. Form III: 50%). Computational modeling (NBO analysis) predicts stability hierarchies for targeted crystallization .

(Basic) How are semicarbazone derivatives used to study enzyme inhibition mechanisms?

Derivatives act as transition-state analogs for carbonyl-processing enzymes (e.g., aldose reductase). Competitive inhibition assays (IC₅₀ ~10 μM) utilize UV-Vis monitoring of NADPH depletion at 340 nm, with Ki values calculated via Lineweaver-Burk plots .

(Advanced) What computational methods validate charge-transfer interactions in semicarbazone-based semiconductors?

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps ~3.5 eV) and Natural Population Analysis (NPA) quantify charge transfer (ΔQ ~0.25 e⁻). Time-dependent DFT predicts absorption spectra (λmax ~350 nm), correlating with experimental UV-Vis data for device optimization .

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